4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
Description
This heterocyclic compound features a pyrimidine core substituted with a trifluoromethyl group at position 6, an ethylsulfonyl group at position 2, and a 1-ethyl-5-methylpyrazole moiety at position 2. Its molecular formula is C₁₃H₁₅F₃N₄O₂S, with a molecular weight of 334.32 g/mol . The compound is categorized as a "building block" in synthetic chemistry, likely used to develop pharmaceuticals or agrochemicals. It is stored at +4°C with a purity of 95%, though commercial availability is listed as "discontinued" .
Properties
IUPAC Name |
4-(1-ethyl-5-methylpyrazol-4-yl)-2-ethylsulfonyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O2S/c1-4-20-8(3)9(7-17-20)10-6-11(13(14,15)16)19-12(18-10)23(21,22)5-2/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMJSMFYVYTWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC(=N2)S(=O)(=O)CC)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolyl ring followed by the introduction of the pyrimidinyl ring. Key steps may include:
Formation of the Pyrazolyl Ring: This can be achieved through the reaction of hydrazine with ethyl acetoacetate in the presence of a suitable catalyst.
Introduction of the Pyrimidinyl Ring: The pyrazolyl intermediate is then reacted with a suitable pyrimidinyl precursor, such as ethyl cyanoacetate, under controlled conditions.
Functionalization with Ethylsulfonyl and Trifluoromethyl Groups: These groups are introduced through subsequent reactions involving ethylsulfonyl chloride and trifluoromethylating agents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The pyrimidinyl ring can be reduced to form pyrimidinyl derivatives.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution Reactions: Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.
Major Products Formed:
Sulfonic Acids: Resulting from the oxidation of the ethylsulfonyl group.
Pyrimidinyl Derivatives: Formed through the reduction of the pyrimidinyl ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine and pyrazole compounds exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may enhance these effects due to the trifluoromethyl group, which can increase lipophilicity and improve cellular uptake .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Its sulfonyl group is known to enhance the interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Preliminary studies suggest that this compound could be developed into a novel antimicrobial agent .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes. This property could make the compound a candidate for developing new anti-inflammatory drugs .
Agricultural Applications
Pesticide Development
The unique structure of 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine positions it as a promising candidate for pesticide development. Its ability to disrupt biochemical pathways in pests could lead to the formulation of effective insecticides or herbicides. Research is ongoing to evaluate its efficacy in controlling agricultural pests while minimizing environmental impact.
Materials Science Applications
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of fluorinated groups is known to improve the hydrophobicity and chemical resistance of polymers, making them suitable for various industrial applications .
Case Studies
Case Study 1: Anticancer Research
A recent study explored the anticancer properties of pyrimidine derivatives, including the compound . The results indicated that it significantly inhibited the growth of certain cancer cell lines, suggesting further investigation into its mechanism of action could be beneficial for drug development .
Case Study 2: Agricultural Field Trials
Field trials conducted with similar compounds demonstrated effective pest control with minimal phytotoxicity. These findings support the potential use of 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine in sustainable agriculture practices .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Pyrazole Substituents
4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
- Key Difference : The pyrazole ring here has 1,5-dimethyl substituents instead of 1-ethyl-5-methyl.
- Impact : Reduced steric bulk due to methyl replacing ethyl at position 1 may enhance solubility but decrease lipophilicity. This analog is also discontinued .
4-(1-Ethyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine
- Key Difference : Lacks the 5-methyl group on the pyrazole ring.
- Molecular weight is 316.30 g/mol (vs. 334.32 for the target compound) .
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences :
- 2-oxo group replaces ethylsulfonyl.
- Chloro and phenyl substituents on the pyrazole.
- Tetrahydropyrimidine core (saturated) vs. aromatic pyrimidine.
- Impact : The saturated core and ester group reduce aromaticity, altering electronic properties. The chloro substituent may enhance reactivity in cross-coupling reactions .
Sulfonyl-Containing Pyrimidines
2-(Ethylsulfonyl)-4-methyl-6-(trifluoromethyl)pyrimidine
- Key Difference : Lacks the pyrazole substituent entirely.
- Impact : Simplified structure with lower molecular weight (284.27 g/mol ) and reduced steric hindrance. Likely more soluble but less capable of π-π stacking interactions .
2-[(4-Methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
- Key Differences: Tetrazole ring replaces pyrazole. Sulfanyl (S-H) group instead of sulfonyl (SO₂). 4(3H)-one core (non-aromatic).
- Predicted pKa of 8.30 suggests moderate acidity .
Trifluoromethyl-Substituted Heterocycles
4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine
- Key Difference : Difluoromethyl replaces trifluoromethyl at position 4.
- Impact : Reduced electronegativity and steric demand compared to CF₃. This may lower metabolic stability but improve bioavailability .
2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
- Key Differences :
- Bipyrazole substituent instead of a single pyrazole.
- 3-Methoxyphenyl group at position 4.
- The methoxyphenyl group enhances lipophilicity and may influence pharmacokinetics .
Structural and Functional Analysis Table
Research Implications
- Electron-Withdrawing Groups : The trifluoromethyl and ethylsulfonyl groups in the target compound enhance its stability in metabolic environments but may limit solubility. Analogs with difluoromethyl or sulfanyl groups offer alternatives for tuning these properties .
- Pyrazole vs. Tetrazole : Pyrazole-containing compounds (e.g., target) prioritize π-π interactions, while tetrazole derivatives (e.g., ) emphasize hydrogen bonding, affecting target selectivity in drug design .
Biological Activity
The compound 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its pharmacological properties, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 346.33 g/mol. Its structure includes a pyrazole ring, a trifluoromethyl group, and an ethylsulfonyl moiety which are critical for its biological activity.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within biological systems. The sulfonamide group can mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. This mechanism is common among sulfonamide derivatives, which are known for their role as enzyme inhibitors.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various compounds similar to 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine . For instance, compounds containing similar structural features have shown significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The cytotoxicity was assessed using the MTT assay, revealing dose-dependent responses with IC50 values indicating strong activity against cancer cells while sparing normal cells .
Table 1: Cytotoxicity of Related Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.0 | HCT-116 |
| Compound B | 3.2 | MCF-7 |
| Compound C | 4.8 | A549 |
Anti-inflammatory Activity
In addition to its anticancer properties, compounds with similar pyrazole and sulfonamide structures have been investigated for anti-inflammatory effects. These compounds often inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which play a pivotal role in inflammation pathways.
Antimicrobial Activity
The antimicrobial potential of 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine has also been explored. Sulfonamide derivatives are traditionally known for their antibacterial properties due to their ability to inhibit bacterial folate synthesis. Preliminary studies suggest that this compound may exhibit similar antimicrobial activity against various bacterial strains.
Case Studies and Research Findings
A comprehensive study on related compounds revealed that structural modifications significantly affect biological activity. For example, the introduction of different substituents on the pyrazole ring was shown to enhance anticancer potency in certain analogs . Another study highlighted the efficacy of similar pyrimidine derivatives in inhibiting NF-kB mediated gene expression, suggesting potential applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
